6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine
Descripción
6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a fluorine atom at the 6-position of the benzothiazole ring and a pyrimidin-2-ylmethyl substituent on the amine group. Benzothiazoles are heterocyclic compounds known for their broad pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Propiedades
IUPAC Name |
6-fluoro-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c13-8-2-3-9-10(6-8)18-12(17-9)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNUKAOVKKWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of the Benzothiazole Core
The benzothiazole scaffold is typically constructed via cyclization reactions involving 2-amino-5-fluorothiophenol and a carbonyl-containing intermediate. According to methodologies described in, condensation with aldehydes or ketones under oxidative conditions yields the 6-fluoro-1,3-benzothiazole backbone. For example:
A study utilizing cobalt oxide nano-flakes (CoO) as a catalyst achieved a 95% yield of 2-phenylbenzothiazole under solvent-free conditions at room temperature. Adapting this approach, the 6-fluoro derivative could be synthesized using 2-amino-5-fluorothiophenol and an appropriate aldehyde, though the fluorine substituent may necessitate modified reaction times or temperatures.
Introduction of the Pyrimidin-2-ylmethylamine Side Chain
The secondary amine at position 2 of the benzothiazole is functionalized via alkylation or reductive amination . Patent WO2011110575A1 highlights the use of microwave-assisted Suzuki coupling for introducing aromatic groups, though alkylation with pyrimidin-2-ylmethyl halides (e.g., chlorides or bromides) is more directly applicable.
Example Procedure :
Alternative Pathway: Reductive Amination
For substrates where alkylation yields are suboptimal, reductive amination using pyrimidine-2-carbaldehyde and a reducing agent (e.g., sodium cyanoborohydride) offers an alternative:
This method avoids the need for pre-functionalized pyrimidinylmethyl halides but requires careful pH control to prevent over-reduction.
Optimization of Reaction Conditions
Catalytic Systems and Solvents
Temperature and Reaction Time
-
Microwave Irradiation : Reduces reaction times from hours to minutes. For example, Suzuki couplings under microwave conditions at 120°C achieve completion in 20 minutes.
-
Room-Temperature Reactions : Solvent-free approaches with CoO nano-flakes yield products in 5–30 minutes.
Analytical and Spectroscopic Characterization
Successful synthesis requires validation through:
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
-
NMR : Distinct signals for the pyrimidinylmethyl group (δ 4.5–5.0 ppm for CH) and benzothiazole aromatic protons (δ 7.0–8.5 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 260.29 (CHFNS).
Challenges and Mitigation Strategies
Regioselectivity in Benzothiazole Formation
The fluorine substituent at position 6 may direct electrophilic attack during cyclization. Using Lewis acids (e.g., ZnCl) or low-temperature conditions improves regioselectivity.
Side Reactions During Alkylation
Competitive N-arylation or dimerization can occur. Employing bulky bases (e.g., potassium tert-butoxide) or phase-transfer catalysts suppresses these pathways.
Scalability and Industrial Applications
Pilot-scale synthesis (100 g batches) employs continuous-flow reactors to maintain temperature control and reduce waste. Green chemistry principles (e.g., recyclable CoO catalysts) align with sustainable manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
6-Fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine has been investigated for its potential therapeutic applications:
- Anticancer Activity: Studies show that this compound exhibits antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve inhibition of pathways associated with cancer cell proliferation.
- Antimicrobial Properties: The compound has demonstrated significant inhibitory effects against bacterial strains including Staphylococcus aureus and Escherichia coli, making it a candidate for antimicrobial development .
Biological Research
The compound is being explored for its role as an enzyme inhibitor or receptor modulator:
- Targeting MAPK Pathways: Similar compounds have been shown to target the mitogen-activated protein kinase 8 (MAPK8), influencing cellular processes such as growth, differentiation, and apoptosis.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its unique structure allows chemists to explore new derivatives with enhanced properties.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against lung cancer cells (A549) revealed a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be significantly lower than that of traditional chemotherapeutics, indicating its potential as a novel anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro testing showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to leading antibiotics. This suggests its potential utility in treating resistant bacterial infections.
Mecanismo De Acción
The mechanism of action of 6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting cellular pathways. For instance, it may inhibit tyrosine kinases or other signaling proteins, leading to the suppression of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Benzothiazole Derivatives
N-(Pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine ()
- Structural Differences : Replaces the pyrimidinylmethyl group with a pyridin-2-ylmethyl substituent.
- Functional Impact : Pyridine has one nitrogen atom in its ring, whereas pyrimidine has two. This reduces hydrogen-bonding opportunities and may alter solubility and target interactions.
- Pharmacological Relevance : Pyridine derivatives are common in drug design but may exhibit lower specificity compared to pyrimidine-containing analogs due to reduced polarity .
6-Fluoro-1H-benzimidazol-2-amine ()
- Structural Differences : Replaces the benzothiazole core with a benzimidazole ring.
- Functional Impact : Benzimidazole’s fused bicyclic structure enhances π-π interactions but reduces conformational flexibility compared to benzothiazole.
- Pharmacological Relevance : Benzimidazoles are prominent in antiparasitic agents (e.g., albendazole), suggesting divergent biological targets compared to benzothiazoles .
Substituted Benzothiazole Derivatives
Isoxazole Derivatives of N-(Pyrimidin-2-yl)benzo[d]thiazol-2-amine ()
- Structural Differences : Incorporates an isoxazole ring fused to the benzothiazole system.
- Functional Impact : Isoxazole introduces a five-membered heterocycle with oxygen and nitrogen, increasing steric bulk and altering electronic properties.
- Pharmacological Relevance : These derivatives demonstrated cytotoxicity via p53 activation and mitochondrial apoptosis pathways, suggesting that structural modifications here enhance pro-apoptotic activity .
6-[4-(2-Fluorophenyl)-1,3-oxazol-5-yl]-N-isopropyl-1,3-benzothiazol-2-amine ()
Heterocyclic Amine Derivatives
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine ()
- Structural Differences: Uses a thienopyrimidine core instead of benzothiazole.
- Pharmacological Relevance : Such compounds are explored as tyrosine kinase inhibitors, highlighting divergent mechanisms compared to benzothiazoles .
N-[4-({3-[2-(Methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine ()
- Structural Differences : Combines benzimidazole with a trifluoromethyl group and a pyrimidine-pyridine hybrid substituent.
- Functional Impact : The trifluoromethyl group increases hydrophobicity and metabolic stability, while the pyrimidine-pyridine moiety expands binding site compatibility.
- Pharmacological Relevance : This compound’s complexity suggests multitarget activity, possibly in oncology or inflammation .
Comparative Analysis Table
Key Research Findings
- Electron-Withdrawing Effects : The 6-fluoro substituent in the target compound enhances stability and binding to electron-deficient regions in biological targets, a feature shared with trifluoromethyl analogs in .
- Pyrimidine vs.
- Heterocyclic Hybrids: Compounds combining benzothiazole with isoxazole () or thienopyrimidine () demonstrate the importance of hybrid scaffolds in modulating apoptotic and kinase pathways .
Actividad Biológica
6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a benzothiazole core with a pyrimidine moiety, which enhances its potential pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
IUPAC Name: 6-fluoro-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring: This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Fluorination: The introduction of the fluorine atom can be accomplished using electrophilic fluorination reagents such as Selectfluor.
- Pyrimidine Coupling: The final step involves nucleophilic substitution to couple the benzothiazole derivative with a pyrimidine moiety using coupling agents like EDCI or DCC .
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against:
- A549 (lung cancer)
- HeLa (cervical cancer)
The compound's mechanism of action appears to involve the inhibition of specific pathways associated with cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MIC) indicate potent activity, making it a candidate for further development as an antimicrobial agent .
Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various compounds, this compound was found to have an IC50 value in the low micromolar range against A549 and HeLa cell lines. The study highlighted its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of benzothiazole derivatives, including our compound of interest. The results indicated that it exhibited strong activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 16 μg/mL depending on the strain tested .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-fluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | Structure | Moderate anticancer activity |
| N-(pyrimidin-2-yl)methyl)-1,3-benzothiazol-2-amine | Structure | Low antibacterial activity |
The presence of the fluorine atom and pyrimidine moiety in this compound distinguishes it from similar compounds and enhances its biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine?
- Methodology :
- Step 1 : Start with 2-aminobenzothiazole derivatives. Introduce fluorine at the 6-position via electrophilic substitution using fluorinating agents like Selectfluor® under controlled pH (e.g., acetic acid buffer).
- Step 2 : Functionalize the pyrimidine ring by alkylation. React 2-(chloromethyl)pyrimidine with the fluorinated benzothiazole intermediate in anhydrous DMF with K₂CO₃ as a base (60–80°C, 12–24 hours).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and mass spectrometry .
Q. How is the molecular structure of this compound validated?
- Techniques :
- X-ray crystallography : Co-crystallize with CDK4/6 enzymes (if targeting kinase inhibition) or use small-molecule crystallization in solvents like DMSO/water. Refine structures using SHELXL .
- NMR spectroscopy : Assign peaks for fluorine (¹⁹F NMR, δ ≈ -110 ppm) and pyrimidine protons (¹H NMR, δ 8.5–9.0 ppm). Compare with computed chemical shifts from DFT calculations .
Q. What preliminary assays are used to evaluate its biological activity?
- Screening :
- Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) against CDK4/5. IC₅₀ values <100 nM suggest high potency .
- Cytotoxicity : Test in MV4-11 leukemia cell lines via MTT assays. Normalize results against controls (e.g., palbociclib) to assess selectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties?
- Protocol :
- Basis sets : Use B3LYP/6-311++G(d,p) to model fluorine’s electronegativity and pyrimidine’s π-stacking. Compare with M06-2X for dispersion corrections.
- Reactivity : Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization. Validate with experimental Hammett σ values .
Q. How to resolve contradictions in inhibitory data across cell lines?
- Troubleshooting :
- Assay conditions : Check ATP concentrations (varies IC₅₀ by 10-fold). Use synchronized cells to control cell-cycle phases.
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™). Cross-validate with CRISPR knockouts of CDK4/6 .
Q. What strategies improve oral bioavailability in preclinical models?
- Approaches :
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce cLogP from >3 to 1.5–2.5. Use PAMPA assays for permeability screening.
- Prodrug design : Synthesize phosphate esters at the benzothiazole NH group. Test hydrolysis rates in simulated gastric fluid .
Q. How to design a structure-activity relationship (SAR) study for this scaffold?
- Workflow :
- Core modifications : Replace pyrimidine with pyridine or triazine. Test impact on CDK6 binding via molecular docking (AutoDock Vina).
- Substituent scanning : Systematically vary fluorine position (e.g., 5- vs. 6-F) and measure ΔΔG using isothermal titration calorimetry (ITC) .
Data Analysis & Validation
Q. How to address crystallographic disorder in the benzothiazole ring?
- Refinement : Apply SHELXL’s PART and SIMU instructions to model thermal motion. Validate with R₁ < 5% and CC > 90% in the final refinement .
Q. What statistical methods handle variability in dose-response curves?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
